molecular formula C17H11FN2O4 B2748060 N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide CAS No. 1023807-67-1

N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2748060
CAS No.: 1023807-67-1
M. Wt: 326.283
InChI Key: UCWXGALKAIOMHB-UHFFFAOYSA-N
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Description

“N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide” is an organic compound that has received significant attention in recent years due to its potential applications in various scientific fields and industries. It is a derivative of indane-1,3-dione, a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies. For instance, a series of N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives were synthesized in good yield and assayed for their inhibitory potency against monoamine oxidase (MAO) isoforms . The structures of the newly synthesized compounds were characterized by IR, 1 H-NMR, 13 C-NMR, and mass spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 35 bonds, including 26 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 6 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. Additionally, it contains 1 aliphatic ketone, 1 aromatic ketone, and 1 aromatic nitro group .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Primary amino acid derivatives related to the compound have been investigated for their anticonvulsant activities and pain-attenuating properties. These studies have identified certain derivatives as potent anticonvulsants, surpassing the efficacy of traditional treatments like phenobarbital and phenytoin in animal models. The structural modification at specific sites of these molecules has shown significant improvement in anticonvulsant activity, suggesting their potential as novel therapeutic agents for epilepsy and neuropathic pain (King et al., 2011).

Herbicidal Activity

Derivatives of N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide have been synthesized and evaluated for their herbicidal activity. Studies have shown that certain synthesized compounds exhibit significant herbicidal activities against dicotyledonous weeds, indicating their potential as effective herbicides. These findings open new avenues for the development of agricultural chemicals with enhanced efficacy and specificity (Wu et al., 2011).

Chemical Synthesis and Mechanistic Insights

Research into chemoselective acetylation using immobilized lipase has provided insights into the synthesis of acetamide derivatives. Such studies contribute to the understanding of reaction mechanisms and kinetics, which are crucial for the development of efficient synthetic methodologies for pharmaceuticals and other chemical products. This research demonstrates the potential for green chemistry approaches in the synthesis of complex molecules (Magadum & Yadav, 2018).

Antioxidant Activity

Phenolic derivatives, including acetaminophen and its analogs, have been studied for their antioxidant properties. These compounds exhibit varying degrees of inhibition against lipid peroxidation and act as potent peroxyl radical scavengers. Such research highlights the potential of acetamide derivatives in the development of new antioxidants, which could have applications in preventing oxidative stress-related diseases (Dinis et al., 1994).

Anticancer Drug Development

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have indicated its potential as an anticancer drug. Such studies are crucial for the design and development of new therapeutic agents targeting specific cancer types, demonstrating the broad applicability of acetamide derivatives in medicinal chemistry (Sharma et al., 2018).

Future Directions

The future directions of research on this compound could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could open up new possibilities for the development of novel and safe tailored drugs .

Properties

IUPAC Name

N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4/c18-10-5-7-11(8-6-10)24-9-14(21)19-20-15-16(22)12-3-1-2-4-13(12)17(15)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWXGALKAIOMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=CC=C(C=C3)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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